molecular formula C14H18N4O4 B2534722 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide CAS No. 921490-20-2

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide

Cat. No. B2534722
M. Wt: 306.322
InChI Key: JHJKCJOMWYLSMC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activities

Novel synthetic pathways have been developed to create pyrimidine derivatives with significant biological activities. For example, compounds have been synthesized from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties, and showing promise as COX-1/COX-2 inhibitors with potential applications in pain management and inflammation treatment (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Properties

Pyrimidinone and oxazinone derivatives, synthesized using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, have shown good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid. This indicates their potential application in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anticancer Activities

Derivatives of pyrimidines have been evaluated for their in vitro cytotoxic activities against various cancer cell lines, showing significant potential as anticancer agents. Certain compounds have demonstrated appreciable cancer cell growth inhibition, highlighting their relevance in cancer research and therapy development (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Chemical Reactivity and Construction of Heterocyclic Compounds

Research into the chemical reactivity of pyrimidine derivatives has facilitated the construction of various heterocyclic compounds with potential pharmacological applications. These studies have paved the way for developing novel therapeutic agents by exploring the reactivity of compounds like β-chloroenaldehyde derivatives towards primary and heterocyclic amines (Farouk, Ibrahim, & El-Gohary, 2021).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research that has been conducted on the compound. For a novel or less-studied compound, some or all of this information may not be available. If you have a specific compound that is well-studied or a specific question about one of these categories, I would be happy to try to help further!


properties

IUPAC Name

2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-4-6-15-10(19)8-18-13(20)11-9(22-3)5-7-16-12(11)17(2)14(18)21/h5,7H,4,6,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJKCJOMWYLSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide

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